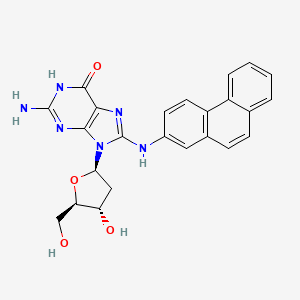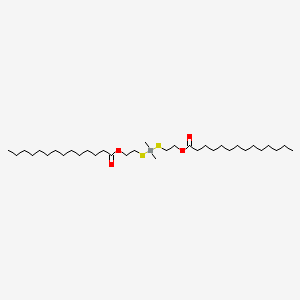
(Dimethylstannylene)bis(thioethylene) dimyristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylstannylene)bis(thioethylene) dimyristate is a chemical compound with the molecular formula C34H68O4S2Sn and a molecular weight of 723.74 g/mol . This compound is characterized by the presence of dimethylstannylene and thioethylene groups, along with two myristate (tetradecanoate) groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene) dimyristate involves the reaction of dimethylstannylene with thioethylene and myristic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity of the product. Quality control measures are implemented to monitor the purity and composition of the compound throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylstannylene)bis(thioethylene) dimyristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols. Substitution reactions can result in a variety of products depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
(Dimethylstannylene)bis(thioethylene) dimyristate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Dimethylstannylene)bis(thioethylene) dimyristate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Dimethylstannylene)bis(thioethylene) dimyristate include:
- (Dimethylstannylene)bis(thioethylene) diacetate
- (Dimethylstannylene)bis(thioethylene) dipalmitate
- (Dimethylstannylene)bis(thioethylene) distearate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and long-chain myristate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
68928-48-3 |
|---|---|
Molekularformel |
C34H68O4S2Sn |
Molekulargewicht |
723.7 g/mol |
IUPAC-Name |
2-[dimethyl(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/2C16H32O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;;;/h2*19H,2-15H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
RWEIQAVQDQBQCH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


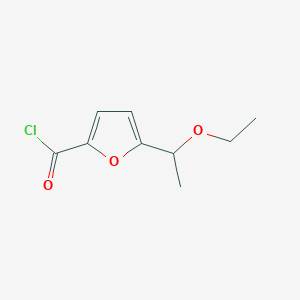
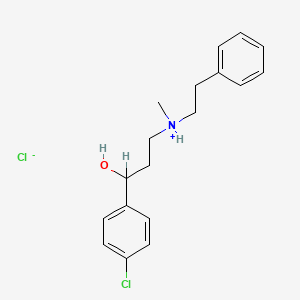
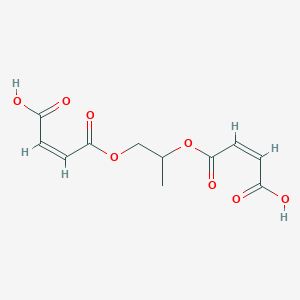
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
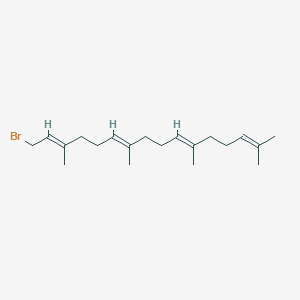
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)

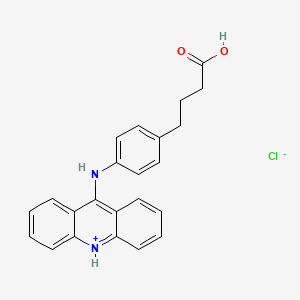

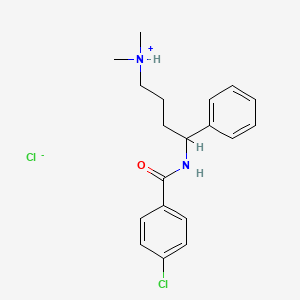
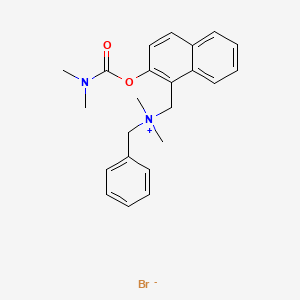
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)

